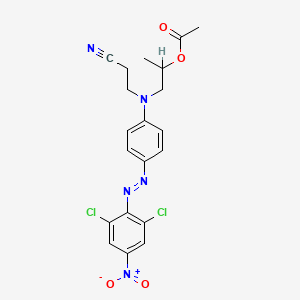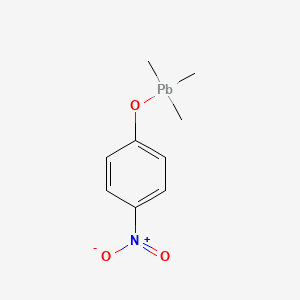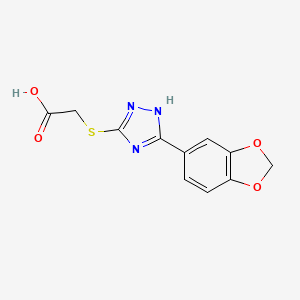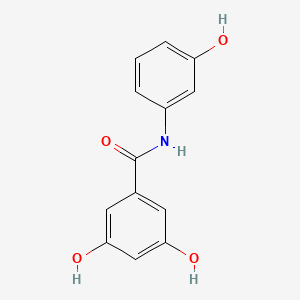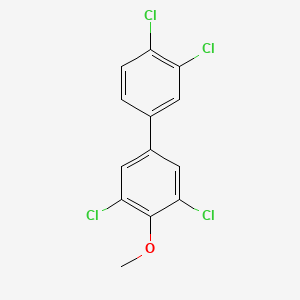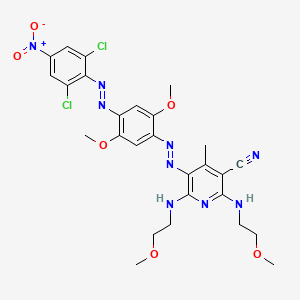![molecular formula C20H36OSn B14441041 Tributyl[(4-methoxyphenyl)methyl]stannane CAS No. 74260-40-5](/img/structure/B14441041.png)
Tributyl[(4-methoxyphenyl)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(4-methoxyphenyl)methyl]stannane is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (4-methoxyphenyl)methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(4-methoxyphenyl)methyl]stannane typically involves the reaction of 4-bromoanisole with magnesium turnings in tetrahydrofuran to form a Grignard reagent. This intermediate is then reacted with tributyltin chloride to yield the desired stannane compound .
-
Formation of Grignard Reagent
Reactants: 4-bromoanisole, magnesium turnings
Solvent: Tetrahydrofuran
Conditions: Reflux temperature, nitrogen atmosphere
-
Reaction with Tributyltin Chloride
Reactants: Grignard reagent, tributyltin chloride
Conditions: Reflux for 12 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls due to the toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(4-methoxyphenyl)methyl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin-carbon bonds can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of new organotin compounds with different substituents.
Oxidation Reactions: Formation of organotin oxides.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
Tributyl[(4-methoxyphenyl)methyl]stannane is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of tributyl[(4-methoxyphenyl)methyl]stannane involves its ability to form stable carbon-tin bonds, which can be selectively broken and reformed in various chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar structure with a methoxymethoxy group instead of a (4-methoxyphenyl)methyl group.
Tributyl[(4-chlorophenyl)methyl]stannane: Similar structure with a 4-chlorophenyl group instead of a 4-methoxyphenyl group.
Tributyl[(4-fluorophenyl)methyl]stannane: Similar structure with a 4-fluorophenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Tributyl[(4-methoxyphenyl)methyl]stannane is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties that influence its reactivity and applications in organic synthesis and material science.
Properties
CAS No. |
74260-40-5 |
|---|---|
Molecular Formula |
C20H36OSn |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
tributyl-[(4-methoxyphenyl)methyl]stannane |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-3-5-8(9-2)6-4-7;3*1-3-4-2;/h3-6H,1H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
DETZMKRSLGLLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
